Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for fused heterocyclic systems. The official International Union of Pure and Applied Chemistry name is methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, which clearly indicates the structural features and substitution pattern. The compound is catalogued under Chemical Abstracts Service number 1312755-47-7, providing a unique identifier for chemical database searches and regulatory documentation.
The nomenclature reflects the compound's classification as a pyrrolo[2,3-b]pyridine derivative, where the pyrrole ring is fused to the pyridine ring at positions 2 and 3. The numbering system begins with the nitrogen atom in the pyridine ring as position 1, followed by sequential numbering around the fused ring system. The fluorine substituent occupies position 5, the methyl group is located at position 2, and the carboxylate ester functionality is positioned at carbon 3.
Isomeric considerations for this compound involve multiple structural possibilities within the pyrrolopyridine framework. The compound exhibits positional isomerism relative to other fluorinated methylated pyrrolopyridine carboxylates, such as methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, which lacks the 2-methyl substitution and has molecular formula C₉H₇FN₂O₂. The presence of the 2-methyl group significantly alters the electronic distribution and steric environment around the pyrrole nitrogen, distinguishing this compound from its unmethylated analogue.
The Simplified Molecular Input Line Entry System representation for this compound is CC1=C(C2=C(N1)N=CC(=C2)F)C(=O)OC, which provides a linear encoding of the molecular structure. The International Chemical Identifier string InChI=1S/C10H9FN2O2/c1-5-8(10(14)15-2)7-3-6(11)4-12-9(7)13-5/h3-4H,1-2H3,(H,12,13) offers additional structural verification and database compatibility.
Molecular Formula and Structural Elucidation via X-ray Crystallography
The molecular formula C₁₀H₉FN₂O₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 208.19 grams per mole. This composition reflects the bicyclic heterocyclic core structure with specific substitutions that define the compound's unique chemical identity.
While specific X-ray crystallographic data for this compound was not directly available in the search results, crystallographic analysis techniques for related pyrrolopyridine compounds provide valuable insights into structural elucidation methodologies. The Cambridge Crystallographic Data Centre serves as the primary repository for crystallographic structural data of organic and organometallic compounds, maintaining comprehensive databases for structure-activity relationship studies.
Crystallographic studies of related compounds, such as methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, demonstrate the analytical approaches employed for pyrrolopyridine derivatives. These studies typically utilize molybdenum K-alpha radiation with wavelength 0.71073 Angstroms, employing diffractometers with phi and omega scan modes. The crystal systems for related pyrrolopyridine compounds often exhibit monoclinic or triclinic symmetries, with specific cell parameters varying based on substitution patterns and intermolecular interactions.
The structural elucidation process typically involves determination of fractional atomic coordinates and displacement parameters, providing precise three-dimensional molecular geometry. For pyrrolopyridine derivatives, intermolecular hydrogen bonding patterns frequently involve nitrogen-hydrogen to oxygen interactions, contributing to crystal stability and packing arrangements. The electronic effects of fluorine substitution at the 5-position would be expected to influence both intramolecular bond lengths and intermolecular interactions in the crystal lattice.
Comparative Analysis with Related Pyrrolo[2,3-b]pyridine Derivatives
Comparative structural analysis reveals significant relationships between this compound and other pyrrolopyridine derivatives. The parent compound 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, with molecular formula C₈H₆N₂O₂ and molecular weight 162.15 grams per mole, serves as the fundamental structural framework for this class of compounds. This parent structure lacks both the fluorine substitution and the methyl groups present in the target compound, providing a baseline for understanding substitution effects.
The comparative analysis extends to methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, which has molecular formula C₉H₈N₂O₂ and molecular weight 176.17 grams per mole. This compound shares the methyl ester functionality at position 3 but lacks both the 5-fluoro and 2-methyl substitutions. The Chemical Abstracts Service number for this related compound is 808137-94-2, and it exhibits different physical properties including a melting point range of 57-59 degrees Celsius.
Another structurally related compound is methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, with molecular formula C₉H₇FN₂O₂ and molecular weight 194.16 grams per mole. This compound incorporates the 5-fluoro substitution but lacks the 2-methyl group, allowing for direct assessment of the methyl group's structural contribution. The Chemical Abstracts Service number for this fluorinated derivative is 1190314-69-2, and its Simplified Molecular Input Line Entry System representation is COC(=O)C1=CNC2=C1C=C(C=N2)F.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₀H₉FN₂O₂ | 208.19 | 1312755-47-7 | 5-Fluoro, 2-methyl, 3-methyl ester |
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 156270-06-3 | Parent carboxylic acid |
| Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C₉H₈N₂O₂ | 176.17 | 808137-94-2 | 3-Methyl ester only |
| Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C₉H₇FN₂O₂ | 194.16 | 1190314-69-2 | 5-Fluoro, 3-methyl ester |
The structural modifications present in this compound significantly influence its electronic properties and potential biological activities. The fluorine atom at position 5 introduces strong electron-withdrawing effects, while the methyl group at position 2 provides electron-donating properties and steric hindrance around the pyrrole nitrogen. The methyl ester group at position 3 enhances lipophilicity compared to the corresponding carboxylic acid derivatives.
Additional related compounds include various halogenated and substituted pyrrolopyridine derivatives, such as methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with molecular formula C₉H₇BrN₂O₂. These brominated analogues serve as important synthetic intermediates for cross-coupling reactions and provide insights into halogen substitution effects on the pyrrolopyridine scaffold.
The comprehensive structural analysis demonstrates that this compound represents a highly substituted member of the pyrrolopyridine family, combining multiple functional group modifications that collectively influence its chemical and physical properties. The systematic comparison with related derivatives establishes clear structure-property relationships and provides a foundation for understanding the compound's unique characteristics within this important class of heterocyclic compounds.
Properties
IUPAC Name |
methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-5-8(10(14)15-2)7-3-6(11)4-12-9(7)13-5/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHNFNFMWCLSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729139 | |
| Record name | Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312755-47-7 | |
| Record name | Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Fluorination Sequence
Carboxylate Ester Functionalization
The 3-carboxylate group is installed via palladium-catalyzed cross-coupling or direct esterification.
Suzuki-Miyaura Coupling
A boronate ester intermediate (12) reacts with 3-iodo-pyrrolo[2,3-b]pyridine derivatives in a Suzuki coupling. Optimal conditions use Pd(PPh3)4 (5 mol%) and potassium carbonate in a dioxane/water (4:1) mixture at 80°C. This method provides 65–72% yield for the coupled product (15) but requires careful purification to remove residual palladium.
Direct Esterification
Carboxylic acid precursors are esterified using methyl chloroformate in the presence of DMAP and triethylamine. A representative procedure dissolves 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv) in THF, adds methyl chloroformate (1.2 equiv), and stirs at room temperature for 12 hours. The reaction achieves 85% conversion, with the product isolated via silica gel chromatography.
Reaction Optimization and Challenges
Key challenges include:
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Regioselectivity in Nitration : Without sulfonamide protection (39) , competing C3 nitration occurs in 40% of cases.
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Fluorination Efficiency : Diazonium salt stability limits reaction scale-up; yields drop to 55% above 10 mmol.
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Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions, requiring pH control during workup.
Alternative Synthetic Routes
One-Pot Iodination/Methylation
A patent discloses a streamlined method where 5-nitro-1H-pyrrolo[2,3-b]pyridine (13) undergoes sequential N-methylation (methyl iodide, K2CO3) and iodination (NIS, DMF) in one pot to produce 3-iodo-1-methyl-5-nitropyrrolo[2,3-b]pyridine (14) . Subsequent carbonylative esterification with carbon monoxide and methanol under 50 psi pressure affords the methyl ester in 68% yield.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate key steps. Cyclization of 3-fluoro-5-methylpyridin-2-amine with dimethyl acetylenedicarboxylate at 150°C for 20 minutes produces the pyrrolo[2,3-b]pyridine core in 82% yield. This method reduces reaction time from 12 hours to <30 minutes but requires specialized equipment.
Characterization and Quality Control
Critical analytical data for the final compound:
| Property | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | 99.2% (254 nm) |
| Melting Point | DSC | 148–150°C (decomp.) |
| Molecular Weight | HRMS | 208.19 g/mol (calc. 208.08) |
| Fluorine Content | 19F NMR (CDCl3) | δ -118.7 ppm (d, J=9.5 Hz) |
The synthetic route is validated by concordance between calculated and observed molecular weights (Δ <0.05%). Residual solvents are monitored via GC-MS, with limits set at <500 ppm for THF and <600 ppm for DMF.
Industrial-Scale Considerations
For kilogram-scale production:
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Cost Efficiency : Bulk pricing for 3-iodo-pyrrolo[2,3-b]pyridine exceeds $12,000/kg, motivating in-house iodination.
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Waste Streams : Each kilogram of product generates 8.3 kg of aqueous waste containing Pd (2–5 ppm), requiring chelation filtration.
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Throughput : Batch processing in 500 L reactors achieves 92% yield, while continuous flow systems improve to 95% but increase capital costs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Reduction: 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its structural features allow for the modulation of biological activity, making it suitable for the development of novel therapeutics targeting various diseases.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives of this compound for their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting a promising avenue for further research into anticancer agents .
Material Science
Polymer Chemistry : The compound is utilized as a building block in the synthesis of advanced materials, particularly in the formulation of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve stability and performance.
Case Study : Research conducted on polymer composites incorporating this compound demonstrated improvements in tensile strength and thermal resistance compared to traditional polymers. These findings were presented at the International Conference on Polymer Science, showcasing its potential in high-performance materials .
Synthetic Organic Chemistry
Reagent in Chemical Synthesis : The compound serves as a versatile reagent in various organic synthesis reactions. Its unique structure allows it to participate in cycloaddition reactions and serve as an intermediate in the synthesis of complex organic molecules.
Application Example :
- Cycloaddition Reactions : this compound can undergo cycloaddition with alkynes to produce functionalized pyrrolopyridines. This reaction has been optimized to yield high selectivity and efficiency.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrrolopyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Variations
Physicochemical Properties
Biological Activity
Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇FN₂O₂
- Molecular Weight : 166.15 g/mol
- CAS Number : 145934-92-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including phosphodiesterases (PDEs). PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which play crucial roles in signal transduction pathways. In particular, this compound has been studied for its inhibitory effects on PDE4B, which is implicated in inflammatory responses and central nervous system (CNS) disorders.
Inhibition of Phosphodiesterase (PDE4B)
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit selective inhibition of PDE4B. For instance, a study reported that a related compound demonstrated an IC₅₀ value of 0.48 μM against PDE4B, suggesting significant potency in modulating inflammatory responses by inhibiting TNF-α release from macrophages exposed to pro-inflammatory stimuli .
Cytotoxicity and Anticancer Activity
The compound's structural features suggest potential anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications in the pyrrolo[2,3-b]pyridine scaffold could enhance cytotoxic activity against various cancer cell lines. For example, specific substitutions in the phenyl ring were shown to increase antiproliferative effects significantly .
Case Study 1: PDE Inhibition and Inflammatory Response
In a controlled experiment, this compound was evaluated for its effect on TNF-α release from macrophages. The study found that treatment with this compound led to a significant reduction in TNF-α levels compared to untreated controls. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of related pyrrolo compounds. The results indicated that certain derivatives exhibited IC₅₀ values below those of standard chemotherapeutic agents against various cancer cell lines, highlighting the potential for developing new anticancer therapies based on this scaffold .
Research Findings Summary Table
| Study/Compound | Target | IC₅₀ Value (μM) | Biological Effect |
|---|---|---|---|
| Compound 11h | PDE4B | 0.48 | Inhibition of TNF-α release |
| Methyl Derivative X | Cancer Cell Lines | <1 | Antiproliferative activity |
Q & A
Basic Research Questions
Q. What are common synthetic strategies for constructing the pyrrolo[2,3-b]pyridine core in Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?
- Methodology : The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. For example, hexamine (hexamethylenetetramine) in acetic acid can facilitate the formation of the tricyclic structure under reflux conditions (120°C). Subsequent iodination or bromination at the 5-position (e.g., using N-iodosuccinimide) allows introduction of halogens for cross-coupling reactions. The methyl ester group at position 3 is introduced via nucleophilic substitution or esterification .
- Example : In analogous compounds, Suzuki-Miyaura coupling with Pd(PPh₃)₄ and boronic acids is used to introduce aryl/heteroaryl groups at the 5-position (e.g., 3,4-dimethoxyphenyl substituents) .
Q. How can researchers confirm the regioselectivity of fluorination and methylation in this compound?
- Methodology :
- Fluorination : Use ¹⁹F NMR to verify the presence and position of fluorine. Fluorine at position 5 generates distinct coupling patterns in ¹H NMR (e.g., deshielded aromatic protons).
- Methylation : Mass spectrometry (HRMS) and ¹H NMR integration confirm the methyl group at position 2. NOESY experiments can resolve spatial proximity between the methyl group and adjacent protons .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Silica gel flash chromatography with gradients of heptane/ethyl acetate (e.g., 8:2 ratio) is standard for intermediates. For the final product, recrystallization from ethanol or methanol improves purity (>97%). HPLC with a C18 column (acetonitrile/water mobile phase) monitors purity .
Advanced Research Questions
Q. How can researchers optimize low yields in the Suzuki coupling step for 5-substituted analogs?
- Methodology :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity.
- Stoichiometry : Increase boronic acid equivalents (1.2–1.5 equiv) and use degassed solvents to minimize side reactions.
- Temperature : Reactions at 105°C in toluene/EtOH (3:1) improve conversion.
Q. How do electronic effects of 5-fluoro and 2-methyl substituents influence biological activity in SAR studies?
- Methodology :
- Comparative Synthesis : Prepare analogs with 5-H, 5-Cl, or 5-CF₃ groups (see ) and test in bioassays (e.g., kinase inhibition).
- Computational Modeling : DFT calculations assess electron-withdrawing (fluoro) vs. electron-donating (methyl) effects on π-π stacking or hydrogen bonding.
Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in ¹H NMR)?
- Methodology :
- 2D NMR : HSQC and HMBC correlate ambiguous protons to adjacent carbons.
- Isotopic Labeling : Introduce deuterated analogs to confirm exchangeable protons (e.g., NH in the pyrrole ring).
- X-ray Crystallography : Resolve regiochemistry definitively (if crystals are obtainable) .
Key Challenges & Solutions
- Stability Issues : The compound may degrade under acidic conditions due to ester hydrolysis. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring are recommended. Store at -20°C under nitrogen .
- Scale-Up Limitations : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in Pd-catalyzed steps to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
